N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide - 888414-88-8

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Catalog Number: EVT-3081873
CAS Number: 888414-88-8
Molecular Formula: C20H15N3O3
Molecular Weight: 345.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

    Compound Description: This compound is a copper(II) complex featuring two N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidate ligands. It was synthesized solvothermally using 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, copper sulfate pentahydrate, and acetonitrile []. The compound exhibits a distorted square-planar geometry around the central copper atom.

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

    Compound Description: AZD1979 is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It exhibits favorable physicochemical properties making it a suitable candidate for CNS indications []. The development of AZD1979 prioritized reducing lipophilicity and minimizing off-target pharmacology, particularly hERG interactions.

    Compound Description: This compound belongs to a series of novel naphtho-furan derivatives synthesized and characterized using various spectroscopic techniques []. These derivatives showed promising antimicrobial activity against bacteria and fungi.

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

    Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative characterized by a methoxyphenyl ring and a benzonitrile group attached to the oxadiazole core [].

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: This 1,3,4-oxadiazole derivative is structurally similar to the previous compound but features a chlorophenyl ring and an acetamide group instead of the methoxyphenyl and benzonitrile substituents [].

1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone

    Compound Description: This novel heterocyclic compound incorporates a 1,3,4-oxadiazole ring, a naphthalene moiety, and a 4-methoxyphenyl group []. The compound was synthesized and characterized using various techniques, including FTIR, single-crystal XRD, UV-Vis, TG, and DTA analysis. The compound crystallizes in the monoclinic crystal system with space group P21/a.

    Compound Description: This series of pyridine derivatives was designed, synthesized, and evaluated for antibacterial and antifungal activities []. They exhibited promising activity against various fungal strains, surpassing the potency of the reference drug Ketoconazole.

2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

    Compound Description: This compound is a 1,3,4-thiadiazole derivative characterized by a 2,4-dichlorophenyl and a 4-methoxyphenyl group attached to the thiadiazole ring []. The crystal structure of this compound reveals intramolecular hydrogen bonding, contributing to its stability.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

    Compound Description: This series of oxadiazole analogs was designed as potential antimicrobial and anticancer agents []. They were synthesized starting from 2-aminopyridine and characterized using IR, NMR, and mass spectrometry. Several compounds in this series exhibited promising anticancer activity against various cancer cell lines, including leukemia, lung, colon, and breast cancer.

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides

    Compound Description: This class of compounds features a 1,3,4-oxadiazole ring linked to a p-toluenesulfonamide group through a substituted vinyl moiety []. The synthesis involves a multistep process, including the formation of acrylohydrazides and subsequent cyclization.

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

    Compound Description: This series of benzamide derivatives, featuring a 1,3,4-oxadiazole ring substituted with various alkylthio groups, was designed as potential alkaline phosphatase inhibitors [].

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

    Compound Description: These compounds, featuring a 1,3,4-oxadiazole ring linked to a nitroheteroaryl carboxamide, were synthesized and evaluated for their antitubercular activity [].

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

    Compound Description: This series of acetamide derivatives, characterized by a 1,3,4-oxadiazole ring connected to a substituted phenyl ring and a substituted acetamide group, was synthesized and evaluated for local anesthetic activity [].

    Compound Description: This compound represents a hybrid molecule incorporating both 1,3,4-thiadiazole and dichloroacetic acid moieties, synthesized using a cost-effective approach []. The compound showed potential anticancer activity in vitro.

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

    Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a chromen-4-one moiety and a 3-methoxyphenyl group []. The crystal structure of this compound was determined using X-ray diffraction analysis.

N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives

    Compound Description: This series of naphthamide derivatives contains two 1,3,4-oxadiazole units linked through a central naphthalene core []. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

    Compound Description: This compound is a 1,3,4-oxadiazole derivative with a 2-methoxyphenyl group attached to the oxadiazole ring and a benzohydrazide moiety at the 2-position []. The synthesis of this compound involves a three-step procedure starting from 2-methoxybenzohydrazide.

4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide–isophthalic acid (1/1)

    Compound Description: This compound is a complex formed by the interaction of 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide and isophthalic acid []. The two molecules are linked through hydrogen bonding interactions, forming a supramolecular structure.

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxy­phenyl)-2,4-bis(5-phenyl‐1,3,4‐oxa­diazol‐2-yl)­cyclo­butane 1,4-dioxane solvate

    Compound Description: This compound is a cyclobutane derivative with two 1,3,4-oxadiazole units and two 4-methoxyphenyl groups attached to the cyclobutane ring []. The compound crystallizes as a solvate with 1,4-dioxane.

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides

    Compound Description: This series of compounds, characterized by a tetrahydro-3-oxopyridazine ring linked to a p-toluenesulfonamide group through a furan-substituted methylene bridge, was synthesized from (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazides [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

    Compound Description: This series of indolizine derivatives incorporates a 1,3,4-oxadiazole ring and a 4-fluorophenyl group []. These compounds were synthesized and evaluated for their anticancer and antimicrobial activities, displaying promising results against the MCF-7 cancer cell line and various bacterial and fungal strains.

N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl]methyl}amine derivatives

    Compound Description: This series of oxadiazole derivatives, featuring a 2,4-dichlorophenyl group attached to the oxadiazole ring and a variety of substituents on the amine nitrogen, was designed as potential anticancer agents [].

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxy­phenyl)-3,4-bis(5-phenyl-1,3,4-oxa­diazol‐2-yl)­cyclo­butane

    Compound Description: This cyclobutane derivative features two 1,3,4-oxadiazole units and two 4-methoxyphenyl groups attached to the cyclobutane ring []. The compound's structure was determined using X-ray crystallography.

N-[5-(4-Methoxy­phen­yl)-1,3,4-thia­diazol-2-yl]-3,5-dimethyl­benzamide

    Compound Description: This compound is a 1,3,4-thiadiazole derivative containing a 4-methoxyphenyl group and a 3,5-dimethylbenzamide moiety []. The crystal structure reveals intermolecular hydrogen bonding interactions.

    Compound Description: This series focuses on modifying the N-substituent of a core structure containing a 1,3,4-oxadiazole ring, a 4-chlorophenyl group, and a sulfanyl acetamide linker [].

    Compound Description: This compound, synthesized using a cobalt-catalyzed method, features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a pyridin-4-yl group []. The crystal structure reveals a symmetric N⋯H+⋯N unit.

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

    Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a triphenylamine moiety through a phenyl ring and a pyridyl group []. The crystal structure reveals weak π–π interactions between adjacent molecules.

Properties

CAS Number

888414-88-8

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Molecular Formula

C20H15N3O3

Molecular Weight

345.358

InChI

InChI=1S/C20H15N3O3/c1-25-17-10-8-14(9-11-17)19-22-23-20(26-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,21,23,24)

InChI Key

NMXICTQJVKTYJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.